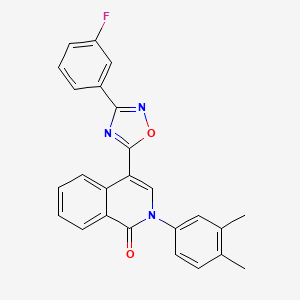

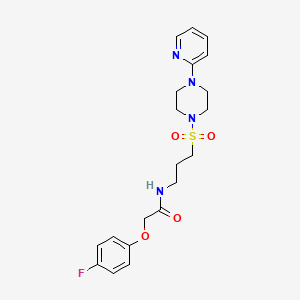

![molecular formula C16H18N4O B2581818 N-(3-phenylpropyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide CAS No. 1448035-21-9](/img/structure/B2581818.png)

N-(3-phenylpropyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-phenylpropyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide” is a compound that belongs to the class of pyrrolo[2,3-d]pyrimidines . Pyrrolo[2,3-d]pyrimidines are often encountered in approved drugs, clinical candidates, and functional materials . They have been associated with a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidines involves a pyrrolo[2,3-d]pyrimidine nucleus . This structure is found in some approved drugs in the market, such as anti-cancer drugs ruxolitinib, tofacitinib, and baricitinib .Aplicaciones Científicas De Investigación

Cytotoxic Activity: F6435-2128 demonstrated superior cytotoxic activity against breast cancer cell lines MCF-7 and HCT-116, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. It also showed moderate activity against HepG-2 cells (IC50 range: 48–90 nM) compared to the reference drug sorafenib .

Enzymatic Inhibition: F6435-2128 inhibited CDK2/cyclin A2 enzymatic activity, with an IC50 value of 0.057 μM. This dual activity against cancer cells and CDK2 makes it a promising candidate for further investigation .

Apoptosis Induction

F6435-2128 significantly altered cell cycle progression and induced apoptosis in HCT cells. These effects contribute to its potential as an anti-proliferative agent .

Thiazolopyrimidine Derivatives

In a related study, thiazolopyrimidine derivatives (including F6435-2128) were evaluated against human cancer cell lines and primary chronic lymphocytic leukemia (CLL) cells. Compound 16 displayed excellent anticancer activity by inhibiting CDK enzymes and inducing apoptosis .

Anti-Inflammatory Activity

While not directly related to cancer, N-2,4-pyrimidine-N-phenyl-N’-phenyl ureas (similar in structure to F6435-2128) were investigated for their anti-inflammatory properties. Several derivatives exhibited potent inhibitory effects against TNF-α generation .

Breast Cancer Cell Lines

Among pyrazolo[3,4-d]pyrimidine compounds, F6435-2128 (referred to as 12a–d) demonstrated significant anticancer activity against breast cancer cell lines MDA-MB-468 and T-47D .

Propiedades

IUPAC Name |

N-(3-phenylpropyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O/c21-16(18-8-4-7-13-5-2-1-3-6-13)20-10-14-9-17-12-19-15(14)11-20/h1-3,5-6,9,12H,4,7-8,10-11H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNUYUGFEJSXQJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=CN=C2CN1C(=O)NCCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-phenylpropyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

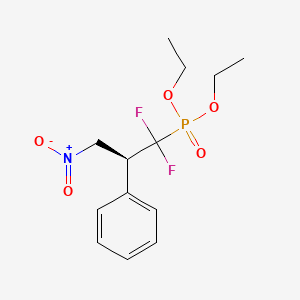

![2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B2581735.png)

![Cyclopropyl[3-(2,2,2-trifluoroethoxy)benzyl]amine](/img/structure/B2581736.png)

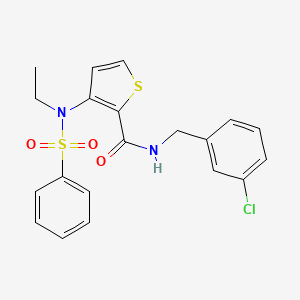

![N-(3-chlorophenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2581738.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobutanamide](/img/structure/B2581739.png)

![4-tert-butyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2581744.png)

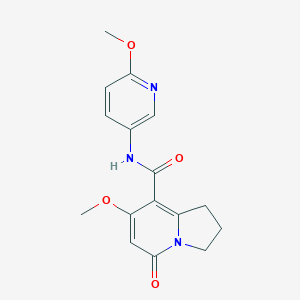

![5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-3-(pyridin-3-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2581749.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one](/img/structure/B2581753.png)

![6-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2581756.png)